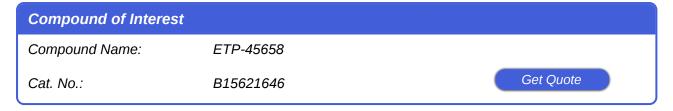


# Application Notes and Protocols: Preparation of ETP-45658 Stock Solution in DMSO

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

ETP-45658 is a potent inhibitor of phosphoinositide 3-kinase (PI3K), with significant activity against multiple isoforms including PI3Kα, PI3Kδ, PI3Kβ, and PI3Kγ.[1][2] It also demonstrates inhibitory effects on DNA-dependent protein kinase (DNA-PK) and the mammalian target of rapamycin (mTOR).[1][2] The compound's ability to target the PI3K/AKT/mTOR signaling pathway makes it a valuable tool for cancer research.[1][3][4] ETP-45658 has been shown to inhibit the proliferation of various cancer cell lines and induce cell cycle arrest.[1][5] Proper preparation of a stock solution is the first critical step for obtaining reliable and reproducible results in in vitro and in vivo studies. This document provides a detailed protocol for the preparation of an ETP-45658 stock solution using dimethyl sulfoxide (DMSO) as the solvent.

## **Quantitative Data Summary**

The following table summarizes the key quantitative data for **ETP-45658**, including its inhibitory concentrations (IC50) against various kinases and its effective concentrations (EC50) in different cancer cell lines.

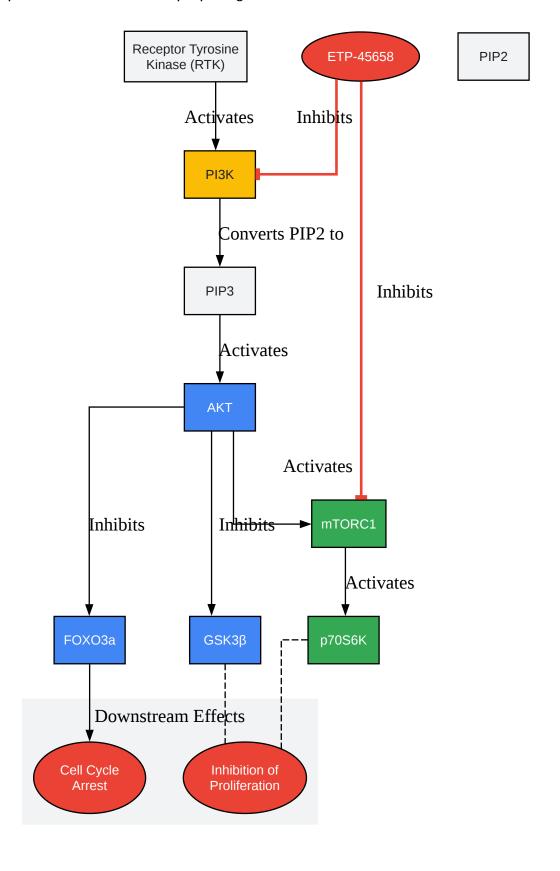


Parameter	Value	Cell Line/Target	Reference
Molecular Weight	311.34 g/mol	N/A	[1]
Formula	C16H17N5O2	N/A	[1]
Solubility in DMSO	250 mg/mL (802.98 mM)	N/A	[1]
IC <sub>50</sub> (PI3Kα)	22.0 nM	Kinase Assay	[1]
IC <sub>50</sub> (ΡΙ3Κδ)	39.8 nM	Kinase Assay	[1]
IC <sub>50</sub> (PI3Kβ)	129.0 nM	Kinase Assay	[1]
IC50 (PI3Ky)	717.3 nM	Kinase Assay	[1]
IC50 (mutant PI3Kα H1047R)	16.8 nM	Kinase Assay	[1]
IC50 (mutant PI3Kα E545K)	13.1 nM	Kinase Assay	[1]
IC50 (DNA-PK)	70.6 nM	Kinase Assay	[1]
IC <sub>50</sub> (mTOR)	152.0 nM	Kinase Assay	[1]
EC <sub>50</sub> (MCF7)	0.48 μΜ	Cell Proliferation Assay	[1]
EC50 (PC3)	0.49 μΜ	Cell Proliferation Assay	[1]
EC <sub>50</sub> (786-O)	2.62 μΜ	Cell Proliferation Assay	[1]
EC <sub>50</sub> (HTC116)	3.53 μΜ	Cell Proliferation Assay	[1]
EC50 (U251)	5.56 μΜ	Cell Proliferation Assay	[1]

# **Signaling Pathway and Experimental Workflow**



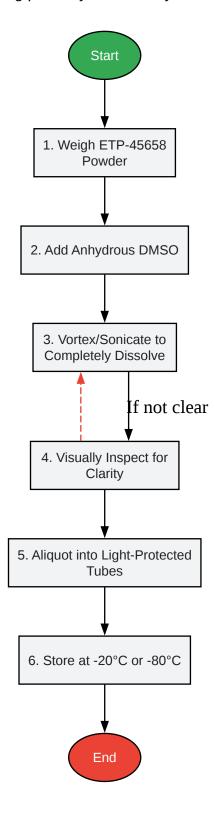
The diagrams below illustrate the PI3K/AKT/mTOR signaling pathway targeted by **ETP-45658** and the experimental workflow for preparing the stock solution.





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Caption: PI3K/AKT/mTOR signaling pathway inhibited by ETP-45658.



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Caption: Workflow for preparing **ETP-45658** stock solution.

# Experimental Protocol: Preparation of ETP-45658 Stock Solution

This protocol details the steps for preparing a high-concentration stock solution of **ETP-45658** in DMSO.

#### Materials:

- ETP-45658 powder
- Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
- Sterile, light-protected (amber or opaque) polypropylene microcentrifuge tubes
- Calibrated analytical balance
- Calibrated micropipettes and sterile tips
- Vortex mixer
- Sonicator (optional, to aid dissolution)

#### Safety Precautions:

- Always handle **ETP-45658** in a well-ventilated area, preferably within a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
- Consult the Material Safety Data Sheet (MSDS) for ETP-45658 for complete safety and handling information before starting any work.

#### Procedure:

 Equilibration: Allow the vial of ETP-45658 powder to reach room temperature before opening to prevent condensation of moisture.



- Weighing: Carefully weigh the desired amount of ETP-45658 powder using a calibrated analytical balance. Transfer the powder to a sterile microcentrifuge tube.
- Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the
   ETP-45658 powder to achieve the desired stock concentration. For example, to prepare a 10
   mM stock solution, add 3.2119 mL of DMSO to 1 mg of ETP-45658 powder.
- Dissolution: Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved. If the compound does not fully dissolve with vortexing, sonicate the tube for 5-10 minutes. Gentle warming in a water bath can also aid dissolution, but avoid excessive heat.
- Visual Inspection: After dissolution, visually inspect the solution to ensure it is clear and free
  of any particulates.
- Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected polypropylene tubes.
- Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] When ready to use, thaw an aliquot at room temperature and dilute it to the final working concentration in the appropriate cell culture medium or buffer.

Note on DMSO: The use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can significantly impact the solubility of the product.[1]

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